N-(3-acetamidophenyl)-2-((6-(2,4-dimethylthiazol-5-yl)pyridazin-3-yl)thio)acetamide
Description
N-(3-acetamidophenyl)-2-((6-(2,4-dimethylthiazol-5-yl)pyridazin-3-yl)thio)acetamide is a heterocyclic acetamide derivative featuring a pyridazine-thiazole core linked via a thioether bridge. The molecule incorporates a 3-acetamidophenyl group and a 2,4-dimethylthiazol-5-yl substituent, which contribute to its unique electronic and steric properties.
Properties
IUPAC Name |
N-(3-acetamidophenyl)-2-[6-(2,4-dimethyl-1,3-thiazol-5-yl)pyridazin-3-yl]sulfanylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N5O2S2/c1-11-19(28-13(3)20-11)16-7-8-18(24-23-16)27-10-17(26)22-15-6-4-5-14(9-15)21-12(2)25/h4-9H,10H2,1-3H3,(H,21,25)(H,22,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XVJCDRLAQRXECK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C)C2=NN=C(C=C2)SCC(=O)NC3=CC=CC(=C3)NC(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N5O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(3-acetamidophenyl)-2-((6-(2,4-dimethylthiazol-5-yl)pyridazin-3-yl)thio)acetamide is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, structure-activity relationships (SAR), and relevant research findings.
Chemical Structure and Properties
The compound's IUPAC name is 2-[6-(2,4-dimethyl-1,3-thiazol-5-yl)pyridazin-3-yl]sulfanyl-N-(3-acetamidophenyl)acetamide. Its molecular formula is with a molecular weight of 401.46 g/mol. The compound features a thiazole moiety, which is known for its diverse biological activities, particularly in pharmacology.
Antitumor Activity
Research indicates that thiazole derivatives often exhibit significant antitumor properties. For instance, thiazole-based compounds have been shown to inhibit various kinases involved in cancer progression. The structure of this compound suggests potential interactions with protein targets due to its ability to form hydrogen bonds and hydrophobic interactions with amino acid residues in active sites.
Antimicrobial Properties
Thiazole derivatives have also been reported to possess antimicrobial properties. A study highlighted that compounds containing thiazole rings demonstrated activity against both Gram-positive and Gram-negative bacteria. The presence of electron-withdrawing groups in the para position of the benzene ring enhances the antimicrobial efficacy of these compounds .
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound. Key findings from related compounds suggest:
- Substituent Effects : The introduction of methyl groups on the thiazole ring enhances lipophilicity and bioavailability.
- Functional Groups : The presence of acetamide groups may improve solubility and interaction with biological targets.
- Ring Systems : The pyridazine moiety contributes to the overall stability and reactivity of the compound.
Case Studies and Research Findings
- In Vitro Studies : In vitro assays have demonstrated that thiazole derivatives can inhibit cell proliferation in various cancer cell lines. For instance, a derivative similar to this compound showed significant cytotoxicity against MCF-7 breast cancer cells with an IC50 value in the low micromolar range .
- Molecular Docking Studies : Molecular docking studies have predicted that this compound can effectively bind to target proteins involved in cancer pathways, such as CDK9 and EGFR, suggesting a mechanism for its antitumor activity .
Data Table: Summary of Biological Activities
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural and functional differences between N-(3-acetamidophenyl)-2-((6-(2,4-dimethylthiazol-5-yl)pyridazin-3-yl)thio)acetamide and related acetamide derivatives:
Key Structural and Functional Insights:
Core Heterocycle Influence: The pyridazine-thiazole core in the target compound and CAS 954589-97-0 offers rigidity and planar aromaticity, favoring interactions with flat binding pockets (e.g., kinase ATP sites). In contrast, triazinoindole (Compound 24) and triazole (VUAA1/OLC15) cores provide distinct electronic profiles, influencing target selectivity.
Alkyl/aryl substitutions (e.g., phenoxy in Compound 24 or butyl in OLC15 ) modulate lipophilicity, impacting membrane permeability and bioavailability.
Thioether Linkage :
- The thioether (-S-) bridge is conserved across analogs (e.g., Compounds 23–27 , CAS 954589-97-0 ). This linkage stabilizes the molecule’s conformation and may participate in sulfur-mediated interactions with cysteine residues in proteins.
Biological Activity Trends: Triazinoindole derivatives (e.g., Compound 24) and pyridazine-thiazole analogs are frequently screened in cytotoxicity assays (e.g., MTT ), though specific data for the target compound are lacking. VUAA1 and OLC15 demonstrate how minor structural changes (e.g., ethyl vs. butyl groups) can invert activity from agonist to antagonist , highlighting the importance of substituent optimization.
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for preparing N-(3-acetamidophenyl)-2-((6-(2,4-dimethylthiazol-5-yl)pyridazin-3-yl)thio)acetamide, and how can reaction conditions be optimized?
- Answer : A multi-step synthesis approach is typically employed, involving:
- Step 1 : Substitution reactions under alkaline conditions to introduce functional groups (e.g., thioether linkages).
- Step 2 : Reduction using iron powder under acidic conditions to generate intermediate amines.
- Step 3 : Condensation reactions with activating agents (e.g., DCC or EDCI) to form acetamide bonds.
- Optimization : Solvent selection (e.g., DMF or DMSO) and catalyst ratios (e.g., triethylamine for pH control) are critical for yield improvement. Reaction monitoring via TLC and intermediate purification via column chromatography are advised .
Q. How can researchers validate the purity and structural integrity of this compound post-synthesis?
- Answer : Use a combination of analytical techniques:
- Elemental Analysis : Compare calculated vs. experimental C/H/N/S percentages to confirm purity (>98%).
- Spectroscopy :
- ¹H/¹³C NMR : Verify proton environments (e.g., acetamide NH at δ 10–11 ppm) and aromatic ring integration.
- FTIR : Confirm thioether (C–S–C, ~600–700 cm⁻¹) and carbonyl (C=O, ~1650–1700 cm⁻¹) stretches.
- HPLC : Assess purity using a C18 column with UV detection at 254 nm .
Q. What biological assays are suitable for preliminary cytotoxicity evaluation of this compound?
- Answer : The Mosmann colorimetric assay (MTT or XTT) is widely used:
- Protocol :
Seed cells (e.g., HeLa or MCF-7) in 96-well plates.
Treat with compound dilutions (1–100 µM) for 48–72 hours.
Add tetrazolium dye and measure absorbance at 570 nm.
- Data Interpretation : Calculate IC₅₀ values using nonlinear regression (e.g., GraphPad Prism). Include positive controls (e.g., cisplatin) and triplicate replicates for statistical validity .
Advanced Research Questions
Q. How can computational methods predict the electronic properties and target-binding interactions of this compound?
- Answer :
- Quantum Calculations : Perform DFT studies (e.g., Gaussian 09) to map molecular electrostatic potential (MESP) surfaces and HOMO-LUMO gaps, which correlate with reactivity and stability .
- Molecular Docking : Use AutoDock Vina to simulate binding to targets (e.g., kinases or receptors). Pyridazine and thiazole moieties often show π-π stacking with aromatic residues in active sites .
- MD Simulations : Run 100-ns trajectories (e.g., GROMACS) to assess binding stability and ligand-protein hydrogen bonding .
Q. How should researchers resolve contradictions between in vitro activity and computational predictions?
- Answer : Follow a systematic troubleshooting workflow:
Assay Validation : Confirm compound solubility (e.g., DMSO stock stability) and cellular permeability (use permeability assays like Caco-2).
Metabolite Screening : Check for prodrug activation or degradation via LC-MS.
Target Engagement : Validate binding using SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry).
Re-optimize Models : Refine docking parameters (e.g., grid box size) or include solvent effects in simulations .
Q. What strategies enhance the pharmacokinetic profile of this compound while retaining bioactivity?
- Answer :
- Structural Modifications :
- Introduce polar groups (e.g., –OH or –COOH) to improve solubility.
- Replace metabolically labile moieties (e.g., methylthiazole → trifluoromethyl) to prolong half-life.
- Prodrug Design : Mask acetamide groups with enzymatically cleavable protectors (e.g., ester linkages).
- In Silico ADMET : Predict logP, CYP450 interactions, and BBB permeability using tools like SwissADME .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
